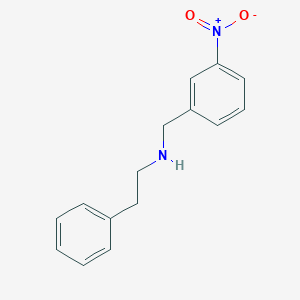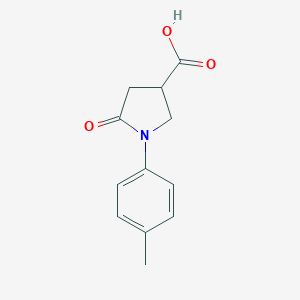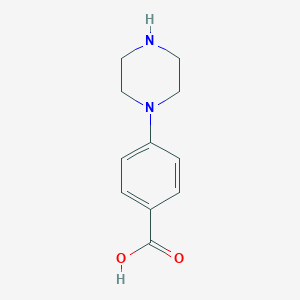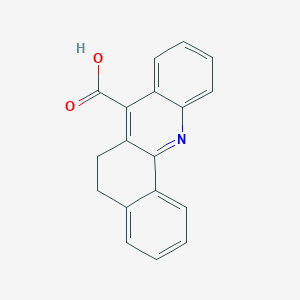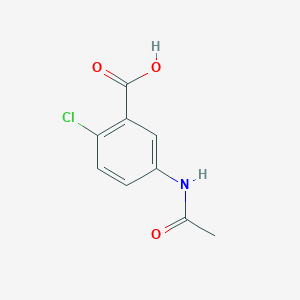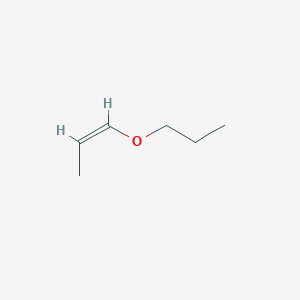
cis-1-Propoxypropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1-propoxypropene, also known as allyl propyl ether, is a chemical compound that is widely used in the field of organic chemistry. It is an allyl ether that is used as a solvent and as a reagent in various chemical reactions. The compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.
Applications De Recherche Scientifique
Cis-1-propoxypropene has a wide range of scientific research applications. It is used as a solvent in various chemical reactions, such as the synthesis of organic compounds and polymers. It is also used as a reagent in the synthesis of other compounds, such as cis-1-Propoxypropene ethers and esters. Additionally, it is used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action of cis-1-propoxypropene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in certain reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of cis-1-propoxypropene. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-1-propoxypropene has several advantages as a solvent and reagent in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and has a low odor. However, it can be difficult to handle due to its flammability and reactivity. It is also not compatible with certain materials, such as certain plastics and elastomers.
Orientations Futures
There are several future directions for research on cis-1-propoxypropene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of cis-1-propoxypropene as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of cis-1-propoxypropene in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
The most common method of synthesizing cis-1-propoxypropene is through the reaction of propylene oxide with cis-1-Propoxypropene alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place at high temperatures. The reaction yields cis-1-propoxypropene as the main product, along with some other by-products.
Propriétés
Numéro CAS |
14360-78-2 |
|---|---|
Nom du produit |
cis-1-Propoxypropene |
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
1-[(Z)-prop-1-enoxy]propane |
InChI |
InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clé InChI |
NTXOAYYHJHJLCN-HYXAFXHYSA-N |
SMILES isomérique |
CCCO/C=C\C |
SMILES |
CCCOC=CC |
SMILES canonique |
CCCOC=CC |
Synonymes |
(Z)-1-Propyloxy-1-propene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



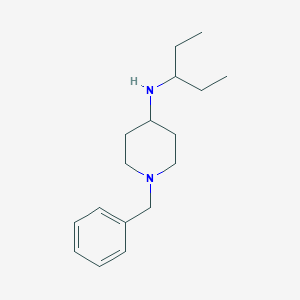
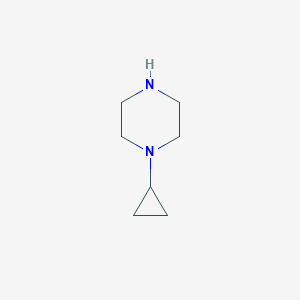
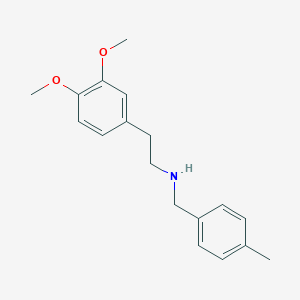

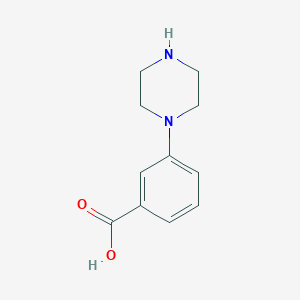
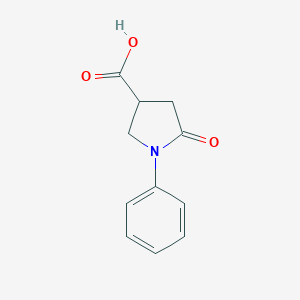
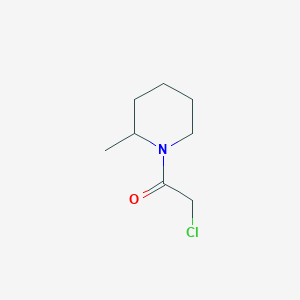
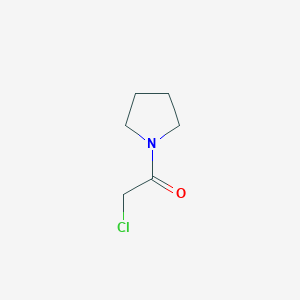
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
